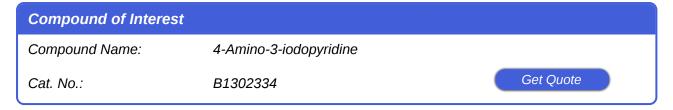


Spectroscopic and Chromatographic Analysis of 4-Amino-3-iodopyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and chromatographic data for the key chemical intermediate, **4-Amino-3-iodopyridine**. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) data and representative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols based on established methods for analogous compounds. This guide is intended to support researchers and drug development professionals in the analysis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for **4-Amino-3-iodopyridine**. These predictions were generated using computational algorithms and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Data for **4-Amino-3-iodopyridine**



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.2 - 8.4	Doublet	5.0 - 6.0
H-5	6.6 - 6.8	Doublet	5.0 - 6.0
H-6	8.0 - 8.2	Singlet	-
-NH ₂	4.5 - 5.5	Broad Singlet	-

Table 2: Predicted ¹³C NMR Data for **4-Amino-3-iodopyridine**

Carbon	Predicted Chemical Shift (ppm)	
C-2	148 - 152	
C-3	90 - 95	
C-4	150 - 154	
C-5	110 - 114	
C-6	145 - 149	

Chromatographic Methods

The following are representative protocols for the analysis of **4-Amino-3-iodopyridine** by HPLC and LC-MS. These methods are based on established procedures for the separation of aminopyridine isomers and related compounds.

High-Performance Liquid Chromatography (HPLC)

This representative HPLC method is designed for the purity assessment and quantification of **4-Amino-3-iodopyridine**.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% Solvent B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This representative LC-MS method is suitable for the identification and confirmation of **4- Amino-3-iodopyridine**.

Experimental Protocol:

- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions: Utilize the HPLC conditions described in Section 2.1.
- · MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Expected [M+H]+: m/z 220.96.
 - Scan Range: m/z 50 500.
 - Capillary Voltage: 3.5 kV.



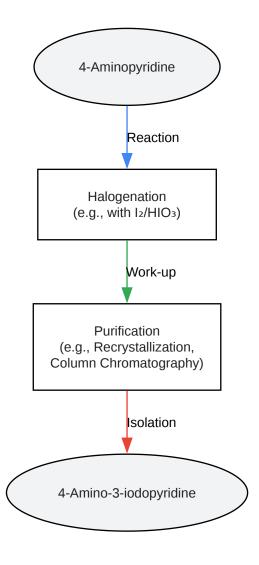
Cone Voltage: 30 V.

Source Temperature: 120 °C.

o Desolvation Temperature: 350 °C.

Experimental Workflow: Synthesis of 3-Halo-4-Aminopyridines

The following diagram illustrates a representative synthetic workflow for the preparation of 3-halo-4-aminopyridines, which is a class of compounds to which **4-Amino-3-iodopyridine** belongs. This provides a logical overview of the key steps in its potential synthesis.



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Caption: A representative workflow for the synthesis of **4-Amino-3-iodopyridine**.

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